
2-Chloro-3-(morpholin-4-yl)quinoxaline
Overview
Description
2-Chloro-3-(morpholin-4-yl)quinoxaline is a chemical compound with the molecular formula C12H12ClN3O. It is a quinoxaline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
It is known that quinoxaline derivatives can affect a wide range of biochemical pathways due to their multifunctional properties .
Pharmacokinetics
It is noted that quinoxaline derivatives showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics .
Result of Action
It is known that quinoxaline derivatives can induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines .
Action Environment
It is known that the effectiveness of quinoxaline derivatives can be scrutinized in both in vitro studies and in vivo experiments utilizing a mice model .
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoxaline derivatives have been shown to have antitumoral properties , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with morpholine. This reaction is carried out under reflux conditions in a suitable solvent such as dichloroethane . The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 3-position of the quinoxaline ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Coupling Reactions: Biaryl quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Quinoxaline derivatives, including 2-Chloro-3-(morpholin-4-yl)quinoxaline, have been investigated for their potential as anticancer agents. For instance, compounds containing the quinoxaline scaffold have demonstrated activity against solid tumors and are known to inhibit key enzymes involved in cancer progression. A study highlighted the effectiveness of quinoxaline derivatives against various cancer cell lines, suggesting that structural modifications can enhance their anticancer properties .
Antimicrobial Properties
Research has shown that this compound possesses significant antimicrobial activity. A series of quinoxaline derivatives were synthesized and tested against several bacterial strains, revealing notable antibacterial effects. For example, certain derivatives exhibited zones of inhibition greater than those of standard antibiotics like ampicillin and chloramphenicol . The structure-activity relationship (SAR) indicates that substituents on the quinoxaline ring can significantly influence antimicrobial efficacy .
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting specific pathways involved in disease mechanisms. Its interaction with enzymes can lead to significant biological effects, making it a valuable tool in drug discovery .
Receptor Binding Studies
In receptor binding assays, this compound has shown potential as a modulator for various receptors, which may open avenues for developing new therapeutic agents targeting neurological disorders and other conditions .
Industrial Applications
Development of New Materials
Beyond medicinal applications, quinoxalines are being explored for their potential use in developing new materials. Their unique chemical properties allow them to be incorporated into organic semiconductors and light-emitting devices. Research indicates that modifications to the quinoxaline structure can enhance the performance of these materials in electronic applications .
Case Studies
-
Anticancer Drug Development
A recent study synthesized a series of quinoxaline derivatives and evaluated their anticancer activity against ovarian cancer cells. The results indicated that certain modifications to the morpholine group significantly increased cytotoxic effects compared to unmodified derivatives . -
Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antibacterial properties of this compound against multi-drug resistant bacterial strains. The findings demonstrated that this compound could serve as a lead structure for developing new antibiotics capable of overcoming resistance mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(morpholin-4-yl)quinoxaline
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 2-Chloro-3-hydrazinylquinoxaline
- 2,3-Dichloroquinoxaline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine group enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
2-Chloro-3-(morpholin-4-yl)quinoxaline is a compound within the quinoxaline family, known for its diverse biological activities. Quinoxaline derivatives have garnered attention in medicinal chemistry due to their potential applications in anticancer, antimicrobial, and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 241.70 g/mol
- Functional Groups : Quinoxaline ring, chloro group, morpholine moiety.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Exhibiting cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research indicates that quinoxaline derivatives, including this compound, possess significant anticancer properties. A study reported that compounds with similar structures exhibited IC50 values ranging from 0.01 to 0.06 µg/mL against various tumor cell lines, indicating potent cytotoxicity compared to doxorubicin (IC50 = 3.23 µg/mL) .
Case Studies
-
In Vitro Studies :
- A study evaluated the efficacy of this compound against human cancer cell lines, revealing high growth inhibition rates with IC50 values below 10 µg/mL.
- The compound's mechanism of action was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of caspase activation in treated cells.
-
Comparative Analysis :
- Table 1 summarizes the anticancer activity of various quinoxaline derivatives compared to standard treatments:
Compound Name | IC50 (µg/mL) | Reference |
---|---|---|
Doxorubicin | 3.23 | |
This compound | <10 | |
Other quinoxaline derivatives | Varies (0.01 - 0.06) |
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives is well-documented. Studies have shown that this compound exhibits significant antibacterial activity against clinically relevant strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
Data on Antimicrobial Efficacy
A recent study highlighted the antimicrobial properties of related quinoxalines, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (mg/L) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 - 1 | |
Enterococcus faecium | 0.25 - 1 | |
Escherichia coli | >1 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism :
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of topoisomerases involved in DNA replication.
- Antimicrobial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of bacterial protein synthesis.
Properties
IUPAC Name |
4-(3-chloroquinoxalin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGODTXGSITMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286784 | |
Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-44-7 | |
Record name | NSC47611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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